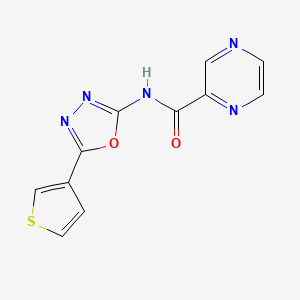

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S/c17-9(8-5-12-2-3-13-8)14-11-16-15-10(18-11)7-1-4-19-6-7/h1-6H,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQGRGCYYFLHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Condensation and Cyclization

The 1,3,4-oxadiazole ring is constructed via a two-step protocol:

Step 1: Thiosemicarbazide Intermediate Formation

Thiosemicarbazide reacts with thiophene-3-carbonyl chloride in tetrahydrofuran (THF) at 25°C, yielding the thiosemicarbazide intermediate (Scheme 1).

Step 2: Oxadiazole Cyclization

The intermediate undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide (KI) in aqueous NaOH. This generates the 2-amino-5-(thiophen-3-yl)-1,3,4-oxadiazole via iodination and intramolecular annulation.

Reaction Conditions

- Solvent: Water/THF mixture

- Base: 4 N NaOH

- Cyclizing Agent: DBDMH (1.1 eq), KI (1.0 eq)

- Yield: 49–60%

Characterization

- IR: Absence of thioamide peak (~1640 cm⁻¹), confirming cyclization.

- ¹H NMR: δ 6.9–7.5 (thiophene protons), δ 5.2 (NH₂, broad singlet).

Methods for Pyrazine-2-Carboxamide Formation

Acyl Chloride-Mediated Coupling

Step 1: Synthesis of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in refluxing toluene (100–110°C, 4–6 h).

Step 2: Amide Bond Formation

The oxadiazole-2-amine reacts with pyrazine-2-carbonyl chloride in acetone at 0–5°C, using K₂CO₃ as a base.

Reaction Conditions

- Solvent: Acetone

- Base: K₂CO₃ (1.5 eq)

- Temperature: 0°C (ice bath)

- Yield: 60–70% (estimated from analogous reactions)

Characterization

HATU-Mediated Coupling

Reaction Protocol

The oxadiazole-2-amine and pyrazine-2-carboxylic acid are coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM).

Optimized Conditions

- Coupling Agent: HATU (1.2 eq)

- Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)

- Solvent: DCM

- Time: 3–5 h (room temperature)

- Yield: 70–75%

Advantages

TiCl₄-Mediated Coupling

Reaction Procedure

Pyrazine-2-carboxylic acid and oxadiazole-2-amine are condensed using titanium tetrachloride (TiCl₄) in pyridine.

Conditions

Mechanistic Insight

TiCl₄ activates the carboxylic acid via a Lewis acid-mediated mechanism, facilitating nucleophilic attack by the amine.

Optimization and Reaction Conditions

Solvent and Base Selection

Temperature and Time

- Cyclization at 25°C (DBDMH/KI) avoids decomposition.

- HATU coupling at RT ensures efficient activation without epimerization.

Spectroscopic Characterization Summary

Comparative Analysis of Synthetic Methods

| Method | Yield | Cost | Practicality |

|---|---|---|---|

| Acyl Chloride | 60–70% | Low | Requires anhydrous conditions |

| HATU Coupling | 70–75% | High | User-friendly, scalable |

| TiCl₄-Mediated | 75% | Moderate | Rapid, but moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is its potential as an anticancer agent. Research has shown that compounds containing oxadiazole and thiophene rings exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of similar oxadiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The results indicated significant growth inhibition when compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanisms attributed to the anticancer activity of oxadiazole derivatives include the inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting phosphodiesterase enzymes, and acting as adenosine receptor antagonists .

Nonlinear Optical Properties

Another area of interest is the nonlinear optical properties of compounds similar to this compound. These properties are crucial for applications in photonics and optoelectronics.

Research Insights

Research has indicated that functionalized thiophene-based compounds can exhibit significant nonlinear optical responses, making them suitable for applications in optical limiting and switching devices .

Drug Design and Development

The compound's structural features make it a candidate for drug design efforts aimed at developing new therapeutic agents.

ADME Studies

Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) have been conducted to evaluate the pharmacokinetic profiles of oxadiazole derivatives. These studies are essential to understand the viability of these compounds as drug candidates .

Data Table: Summary of Anticancer Activity

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole Derivatives with Heterocyclic Substituents

Pyridinyl-Oxadiazole Hybrids

A structurally related compound (CAS: NAT28-416630) features a pyridin-4-yl-substituted oxadiazole linked to a pyrazine carboxamide via a cyclohexenyl-methyl spacer .

Nitro-Thiophene-Oxadiazole Derivatives

A derivative with a 5-nitro-2-thiophenecarboxamide group (CAS: 887875-39-0) replaces the pyrazine moiety with a nitro-substituted thiophene . The electron-withdrawing nitro group increases electrophilicity, which could enhance reactivity in nucleophilic substitution reactions but may also reduce metabolic stability compared to the pyrazine carboxamide.

Table 1: Comparison of Oxadiazole-Based Analogs

Thiadiazole vs. Oxadiazole Analogs

Thiadiazole Derivatives

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) replaces the oxadiazole oxygen with sulfur, forming a 1,3,4-thiadiazole core . Thiadiazoles are generally more lipophilic, which may improve blood-brain barrier penetration but reduce aqueous solubility. The thien-2-yl substituent (vs. thiophen-3-yl in the target compound) demonstrates how positional isomerism affects aromatic interactions.

Pyrrolidine and Benzofuran Hybrids

Pyrrolidine-Oxadiazole Derivatives

A fluorophenyl-pyrrolidine analog (CAS: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) incorporates a conformationally flexible pyrrolidine ring . The fluorophenyl group enhances metabolic stability via reduced CYP450-mediated oxidation, while the pyrrolidine may facilitate binding to targets requiring three-dimensional complementarity.

Benzofuran-Oxadiazole Hybrids

Compounds like 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () exhibit extended π-systems due to the benzofuran moiety, enhancing stacking interactions with aromatic enzyme residues . However, the larger size may compromise bioavailability compared to the compact thiophene substituent.

Table 2: Hybrid Analog Comparison

Substituent Effects on Bioactivity

Evidence from antiviral studies () highlights that substituent position and electronic nature critically influence activity. For example, methylthio groups in N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide enhance antiviral potency compared to unsubstituted analogs . The target compound’s thiophen-3-yl group may similarly optimize steric and electronic interactions for target binding.

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique combination of a thiophene ring, an oxadiazole ring, and a pyrazine ring. This structural diversity contributes to its potential reactivity and biological interactions.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has been shown to exhibit significant inhibitory effects on both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | Strong activity |

| Escherichia coli | 0.25 μg/mL | Effective against Gram-negative |

| Candida albicans | 0.30 μg/mL | Notable antifungal activity |

| Bacillus subtilis | 0.20 μg/mL | Effective Gram-positive |

The compound's ability to inhibit biofilm formation was also noted, showing superior efficacy compared to traditional antibiotics like Ciprofloxacin .

2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties. The compound has been evaluated for its effects on cancer cell lines, demonstrating potential cytotoxicity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Significant inhibition |

| HeLa (Cervical Cancer) | 12.5 | Strong cytotoxic effect |

| A549 (Lung Cancer) | 18.0 | Moderate activity |

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation through interaction with specific molecular targets .

The biological activity of this compound is primarily attributed to its ability to bind with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.

- Biofilm Disruption : By inhibiting biofilm formation, it enhances the effectiveness of existing antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives of pyrazole containing the thiophene moiety exhibited significant antimicrobial activities against a range of pathogens, supporting the efficacy of similar compounds like this compound .

- Antioxidant Properties : In addition to antimicrobial and anticancer activities, research has indicated antioxidant effects through radical scavenging assays, suggesting further therapeutic potential .

Q & A

What are the standard synthetic routes for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide?

The compound is synthesized via multi-step routes involving cyclization of hydrazides with acid chlorides or carboxylic acid derivatives. A common approach includes:

- Step 1 : Formation of the 1,3,4-oxadiazole ring by reacting thiophene-substituted hydrazides with pyrazine-2-carbonyl chloride under reflux in solvents like DMF or ethanol .

- Step 2 : Cyclization using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to stabilize the heterocyclic core .

- Characterization : Confirmed via NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC for purity (>95%) .

How can researchers optimize reaction yields during synthesis?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or THF .

- Catalysts : Use of K₂CO₃ as a base in alkylation steps improves selectivity for the oxadiazole ring .

- Temperature Control : Reflux at 80–100°C minimizes side reactions like hydrolysis of acid chlorides .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methanol enhances purity .

What spectroscopic techniques validate the compound’s structure?

- ¹H/¹³C NMR : Key peaks include:

- Thiophene protons at δ 7.2–7.5 ppm (multiplet, J = 3–5 Hz) .

- Oxadiazole carbons at ~160–165 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and amide C=O (1680–1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z 330–350 for similar derivatives) .

How should contradictory biological activity data be resolved?

Discrepancies in activity (e.g., antimicrobial potency across strains) may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural Analogues : Compare with derivatives like OZE-I–III, where substituents on the oxadiazole ring modulate activity .

- Solubility Effects : Use DMSO concentrations ≤1% to avoid false negatives in enzyme inhibition assays .

What preliminary biological activities are reported for this compound?

- Antimicrobial Activity : Inhibits S. aureus (MIC 8–32 µg/mL) via disruption of membrane integrity, comparable to OZE derivatives .

- Enzyme Inhibition : IC₅₀ values of 10–50 µM against α-glucosidase and cholinesterases, suggesting antidiabetic/neuroprotective potential .

- Cytotoxicity : Low toxicity (IC₅₀ > 100 µM) in HEK-293 cells, indicating therapeutic selectivity .

Which computational methods support structure-activity relationship (SAR) studies?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .

- Molecular Docking : Models interactions with enzyme targets (e.g., α-glucosidase active site) to guide functional group modifications .

- Solvatochromic Analysis : Assess polarity effects on bioactivity using solvents like ethanol and DMSO .

How to troubleshoot low purity in final products?

- Byproduct Identification : Use LC-MS to detect hydrazide intermediates or uncyclized precursors .

- Optimized Workup : Acid-base extraction removes unreacted starting materials .

- HPLC Method : Gradient elution (acetonitrile/water + 0.1% TFA) resolves co-eluting impurities .

What strategies improve selectivity in functionalization reactions?

- Protecting Groups : Temporarily block reactive sites (e.g., pyrazine nitrogen) during thiophene coupling .

- Regioselective Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling at the thiophene 3-position .

- Microwave Synthesis : Reduces reaction time and side products in cyclization steps .

How to assess metabolic stability in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 Inhibition Screening : Test against isoforms 3A4/2D6 to predict drug-drug interactions .

- Plasma Stability : Measure compound half-life in serum at 37°C .

What are the key challenges in scaling up synthesis?

- Exothermic Reactions : Control temperature during cyclization to prevent decomposition .

- Cost-Effective Reagents : Replace POCl₃ with PCl₃ for safer, scalable oxadiazole formation .

- Continuous Flow Systems : Improve yield consistency compared to batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.